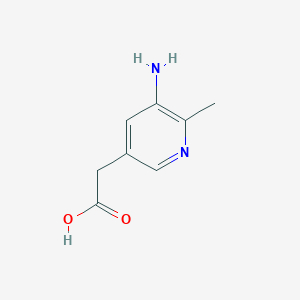
2-(5-amino-6-methylpyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-6-methylpyridin-3-yl)acetic acid is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an acetic acid moiety attached to the 3rd position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-6-methylpyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-amino-6-methylpyridine in a suitable solvent such as ethanol.
- Add bromoacetic acid to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and neutralize with a base such as sodium hydroxide.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(5-amino-6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-nitro-6-methylpyridin-3-yl)acetic acid.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(5-amino-6-methylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(5-amino-6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
2-(5-amino-6-methylpyridin-3-yl)acetic acid can be compared with other similar compounds such as:
2-(5-nitro-6-methylpyridin-3-yl)acetic acid: Differing by the presence of a nitro group instead of an amino group.
2-(5-amino-6-ethylpyridin-3-yl)acetic acid: Differing by the presence of an ethyl group instead of a methyl group.
2-(5-amino-6-methylpyridin-3-yl)propionic acid: Differing by the presence of a propionic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-(5-amino-6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)2-6(4-10-5)3-8(11)12/h2,4H,3,9H2,1H3,(H,11,12) |
InChI 键 |
BSANBYGNDBYZDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


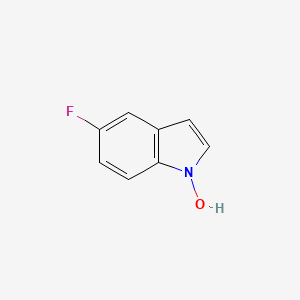
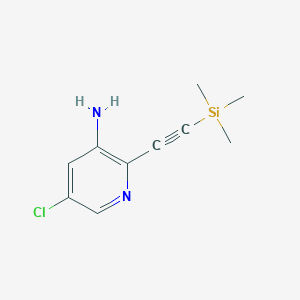
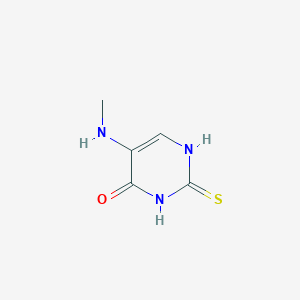
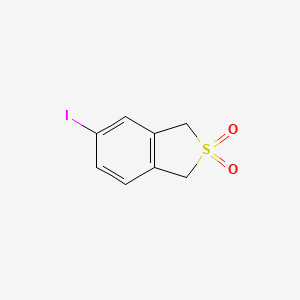
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
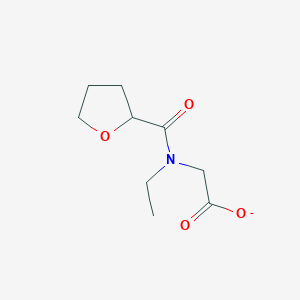
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
